5-Amino-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Amino-2-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H5F3N2 It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions:
One of the methods for synthesizing 5-Amino-2-(trifluoromethyl)benzonitrile involves the following steps :
Positioning Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.
Aminolysis Substitution: Finally, the cyano-substituted intermediate undergoes aminolysis with liquid ammonia in ethanol to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials, simplified reaction conditions, and efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-(trifluoromethyl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-Amino-2-(trifluoromethyl)benzonitrile serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine:
In medicinal chemistry, this compound is used in the development of potential drug candidates. It has been explored for its ability to inhibit the growth of cancer cells, particularly in breast cancer research .
Industry:
The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)benzonitrile is primarily related to its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, its trifluoromethyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylaniline
- 5-Amino-2-cyanobenzotrifluoride
Comparison:
5-Amino-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the trifluoromethyl group at the 2-position enhances its lipophilicity and metabolic stability compared to compounds with different substitution patterns .
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXMLOQLVHQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477666 | |
Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354814-19-0 | |
Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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